LogP and Aqueous Solubility Differentiation Versus Methyl Cyclohexanecarboxylate (No Hydroxymethyl)
The installation of the hydroxymethyl group on the cyclohexane ring reduces logP by approximately 1.5 log units and increases predicted aqueous solubility by over three orders of magnitude relative to the unsubstituted methyl cyclohexanecarboxylate. This shift is driven by the hydrogen-bond donor capacity of the primary alcohol (ACD/LogP 0.72 vs. 2.24; water solubility ~8,428 mg/L vs. 'almost insoluble') . The polar surface area expands from 26.3 Ų to 46.5 Ų, and the boiling point rises from 183 °C to ~251 °C, consistent with intermolecular hydrogen bonding .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.72 (ACD/Labs); Log Kow = 1.60 (EPISuite estimate); Water solubility = 8,428 mg/L at 25 °C (WSKOW estimate); Boiling point = 250.7±13.0 °C; PSA = 46.53 Ų |
| Comparator Or Baseline | Methyl cyclohexanecarboxylate (CAS 4630-82-4): LogP = 2.24 (experimental); Water solubility = almost insoluble; Boiling point = 183 °C; PSA = 26.30 Ų |
| Quantified Difference | ΔLogP ≈ −1.5 units; ΔWater solubility > 8,000-fold increase; ΔBoiling point ≈ +68 °C; ΔPSA = +20.2 Ų |
| Conditions | LogP values from ACD/Labs Percepta Platform (ChemSpider) for target; experimental and literature values for comparator (ChemicalBook, PubChem). Water solubility estimated by WSKOW v1.41 (EPISuite) for target based on Log Kow = 1.60. |
Why This Matters
A 1.5-unit logP reduction and >8,000-fold solubility gain fundamentally alter partitioning behavior in liquid–liquid extraction, chromatographic purification, and biological assay compatibility—users substituting the non-hydroxylated analog will encounter dramatically different recovery yields and bioassay interference profiles.
